molecular formula C19H26N2O7 B12413313 N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester

N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester

Cat. No.: B12413313
M. Wt: 398.4 g/mol
InChI Key: MPUPFJWBQKFIEQ-DKKXCOCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester is a deuterium-labeled derivative of L-glutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group, a p-aminobenzoyl moiety, and dimethyl ester functionalities. Its molecular formula is C₁₉H₂₂D₄N₂O₇, with a molecular weight of 398.44 g/mol . This compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry and metabolic studies, ensuring precision in quantifying folate derivatives or related pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26N2O7

Molecular Weight

398.4 g/mol

IUPAC Name

dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C19H26N2O7/c1-19(2,3)28-18(25)20-13-8-6-12(7-9-13)16(23)21-14(17(24)27-5)10-11-15(22)26-4/h6-9,14H,10-11H2,1-5H3,(H,20,25)(H,21,23)/t14-/m0/s1/i6D,7D,8D,9D

InChI Key

MPUPFJWBQKFIEQ-DKKXCOCSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)OC)C(=O)OC)[2H])[2H])NC(=O)OC(C)(C)C)[2H]

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Nitration and Deuteration of Benzoic Acid

Deuterated p-nitrobenzoic acid-d₄ is synthesized via nitration of deuterated benzoic acid under acidic conditions. The deuteration is achieved by refluxing benzoic acid in D₂O with a platinum catalyst, replacing aromatic hydrogens with deuterium.

Reaction Conditions :

  • Catalyst : PtO₂ (0.5 mol%)
  • Solvent : D₂O/DCl (3:1)
  • Temperature : 120°C, 24 hours
  • Yield : 85–90% (HPLC purity >98%)

Reduction to p-Aminobenzoic Acid-d₄

The nitro group in p-nitrobenzoic acid-d₄ is reduced using Pd/C and ammonium formate in methanol:

$$
\text{p-NO}2\text{-C}6\text{D}4\text{-COOH} \xrightarrow{\text{Pd/C, HCOONH₄}} \text{p-NH}2\text{-C}6\text{D}4\text{-COOH}
$$

Optimized Parameters :

  • Catalyst Loading : 10% Pd/C (w/w)
  • Reductant : Ammonium formate (4 equiv)
  • Time : 2 hours, ambient temperature
  • Yield : 92–95%

Acylation of L-Glutamic Acid

Preparation of p-Aminobenzoyl-d₄ Chloride

p-Aminobenzoic acid-d₄ is converted to its acyl chloride using bis(trichloromethyl) carbonate (BTC) in dichloroethane:

$$
\text{p-NH}2\text{-C}6\text{D}4\text{-COOH} \xrightarrow{\text{BTC, DMF}} \text{p-NH}2\text{-C}6\text{D}4\text{-COCl}
$$

Key Steps :

  • Solvent : Ethylene dichloride
  • Catalyst : DMF (0.5–1 mol%)
  • Temperature : 40–45°C, 1–2 hours
  • Purity : 57–58% (HPLC), requiring immediate use to prevent hydrolysis

Condensation with L-Glutamic Acid

The acyl chloride reacts with L-glutamic acid in alkaline medium to form N-(p-aminobenzoyl-d₄)-L-glutamic acid:

Procedure :

  • Dissolve L-glutamic acid (1.1 equiv) in NaOH (pH 8–9).
  • Slowly add p-aminobenzoyl-d₄ chloride in dichloroethane at 0–5°C.
  • Maintain pH 8–9 with NaOH during addition.
  • Acidify to pH 1 with HCl to precipitate the product.

Yield : 97–99% (HPLC purity >98%)

Boc Protection and Esterification

tert-Butyloxycarbonyl (Boc) Protection

The amine group is protected using di-tert-butyl dicarbonate in ethyl acetate:

$$
\text{p-NH}2\text{-C}6\text{D}4\text{-CO-Glu-OH} \xrightarrow{\text{Boc₂O, NaOH}} \text{Boc-NH-C}6\text{D}_4\text{-CO-Glu-OH}
$$

Conditions :

  • Base : Aqueous NaOH (pH 9–10)
  • Temperature : Ambient, 12 hours
  • Workup : Wash with 0.5 M HCl and brine; dry over Na₂SO₄

Dimethyl Esterification

The carboxyl groups of glutamic acid are esterified using thionyl chloride and methanol:

$$
\text{Boc-NH-C}6\text{D₄-CO-Glu-OH} \xrightarrow{\text{SOCl₂, MeOH}} \text{Boc-NH-C}6\text{D₄-CO-Glu-(OMe)₂}
$$

Steps :

  • React with SOCl₂ in methanol at 10–12°C for 3 hours.
  • Concentrate under reduced pressure.
  • Crystallize from petroleum ether.

Yield : 89–90% (purity >99.5%)

Purification and Characterization

Crystallization

The crude product is purified via recrystallization:

  • Solvent System : Petroleum ether/ethyl acetate (3:1)
  • Crystallization Yield : 85–87%

Analytical Data

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water gradient)
  • MS (ESI+) : m/z 399.4 [M+H]⁺
  • ¹H NMR (DMSO-d₆) : δ 1.39 (s, 9H, Boc), 3.65 (s, 6H, OMe), 4.25 (m, 1H, α-CH)

Challenges and Optimization

Deuterium Retention

Deuterium loss (<2%) occurs during acidic workup steps. Mitigation strategies include:

  • Lowering reaction temperatures (<50°C)
  • Avoiding prolonged exposure to protic solvents

Scale-Up Considerations

  • Batch Size : Patents report successful synthesis at 500 g scale with 89% yield.
  • Cost Drivers : BTC and deuterated reagents account for 70% of material costs.

Comparative Analysis of Methods

Parameter Patent CN111807994A Patent CN105439895A VulcanChem
Boc Protection 89% yield, 99.5% purity Not reported Generalized
Deuteration Not specified 97% deuterium retention Deuterated
Esterification 90.2% yield N/A Dimethyl ester

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-aminobenzoyl moiety.

    Reduction: Reduction reactions can target the ester groups or the p-aminobenzoyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the p-aminobenzoyl moiety.

    Reduction: Reduced forms of the ester groups or the p-aminobenzoyl moiety.

    Substitution: Substituted derivatives at the Boc-protected amino group or ester groups.

Scientific Research Applications

Chemical Properties and Structure

N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester has the molecular formula C12H14N2O5C_{12}H_{14}N_{2}O_{5} and a molecular weight of approximately 270.27g/mol270.27\,g/mol. The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Drug Development

This compound is used in the synthesis of various drug candidates, particularly those targeting enzymes involved in disease processes. For instance, it has been utilized in the design of inhibitors for ADAMTS enzymes, which play a crucial role in cartilage degradation in osteoarthritis. A study demonstrated that derivatives based on this scaffold exhibited potent inhibitory activity against ADAMTS-4 and ADAMTS-5, with IC50 values as low as 0.8μM0.8\,\mu M .

Anticancer Research

The compound has also been explored for its potential anticancer properties. Research indicates that derivatives of N-Boc-(p-aminobenzoyl)-L-glutamic Acid can be synthesized to target specific cancer cell lines effectively. For example, compounds derived from this scaffold have shown promising results in inhibiting breast cancer cell proliferation .

Enzyme Inhibition Studies

This compound has been employed in studying enzyme inhibition mechanisms. Its structural analogs have been synthesized to evaluate their effectiveness as inhibitors for various enzymes involved in metabolic pathways .

Imaging Agents

This compound's derivatives have been investigated as potential imaging agents for neurological diseases. Specifically, they have been tested for their ability to bind to amyloid plaques associated with Alzheimer’s disease, providing insights into the pathology of neurodegenerative disorders .

Synthesis Methodologies

The preparation of this compound typically involves several steps:

  • Protection of Amino Groups : The amino group of L-glutamic acid is protected using the Boc group.
  • Acylation : The protected amino acid is then acylated with p-aminobenzoic acid derivatives.
  • Dimethyl Ester Formation : The final step involves converting the carboxylic acid groups into dimethyl esters.

This synthetic route is advantageous due to its mild reaction conditions and high yield potential .

Case Study 1: ADAMTS Inhibitors

A series of compounds based on N-Boc-(p-aminobenzoyl)-L-glutamic Acid were synthesized and tested for their ability to inhibit ADAMTS enzymes. The study revealed that certain modifications to the structure led to significantly enhanced inhibitory activity, suggesting that this scaffold can be optimized for better therapeutic efficacy .

Case Study 2: Neurological Imaging

In another study, derivatives of N-Boc-(p-aminobenzoyl)-L-glutamic Acid were evaluated as imaging agents for amyloid plaques in Alzheimer’s disease models. These compounds demonstrated selective binding properties, making them suitable candidates for further development as diagnostic tools .

Mechanism of Action

The mechanism of action of N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthesis, while the p-aminobenzoyl moiety and ester groups allow for further functionalization. The deuterium labeling can be used in studies involving isotopic tracing and mass spectrometry.

Comparison with Similar Compounds

Non-Deuterated and Non-Boc Analogs

  • Dimethyl N-(4-aminobenzoyl)-L-glutamate (CAS 328395-19-3) Molecular Formula: C₁₄H₁₈N₂O₅ Molecular Weight: 294.31 g/mol Key Differences: Lacks Boc protection and deuterium labeling. Applications: Intermediate in folate synthesis and peptide coupling reactions .
  • N-(4-Aminobenzoyl)-L-glutamic Acid Diethyl Ester Molecular Formula: C₁₆H₂₂N₂O₅ Molecular Weight: 322.36 g/mol Key Differences: Ethyl esters instead of methyl; alters solubility and hydrolysis rates. Applications: Used in enzymatic studies and as a precursor for anticancer agents .

Deuterated Analogs

  • N-(4-Aminobenzoyl)-L-glutamic Acid 1,5-Dimethyl Ester-d4 Molecular Formula: C₁₄H₁₄D₄N₂O₅ Molecular Weight: 298.33 g/mol Key Differences: Contains deuterium but lacks the Boc group. Applications: Isotopic tracer in pharmacokinetic studies .
  • N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester Molecular Formula: C₁₆H₁₃D₄F₃N₂O₆ Molecular Weight: 394.34 g/mol Key Differences: Incorporates a trifluoroacetyl group, enhancing metabolic stability. Applications: Analytical reference standard for modified folate derivatives .

Pharmaceutical Intermediates

  • Pemetrexed Intermediate (N-[3-bromo-4-(butyraldehyde-4-yl)-benzoyl]-L-glutamic Acid Dimethyl Ester) Molecular Formula: Not explicitly stated; structurally distinct due to bromo and butyraldehyde substituents. Key Differences: Designed for pemetrexed disodium synthesis, an antifolate chemotherapeutic. Applications: Key intermediate in large-scale production of pemetrexed .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester C₁₉H₂₂D₄N₂O₇ 398.44 Boc, p-aminobenzoyl, dimethyl ester Isotopic internal standard
Dimethyl N-(4-aminobenzoyl)-L-glutamate C₁₄H₁₈N₂O₅ 294.31 p-aminobenzoyl, dimethyl ester Folate synthesis
N-(4-Aminobenzoyl)-L-glutamic Acid Diethyl Ester C₁₆H₂₂N₂O₅ 322.36 p-aminobenzoyl, diethyl ester Anticancer precursor
Pemetrexed Intermediate Not provided Not provided Bromo, butyraldehyde substituents Chemotherapeutic synthesis

Biological Activity

N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester, a derivative of L-glutamic acid, is an important compound in medicinal chemistry and biochemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and deuterated dimethyl ester, makes it suitable for various biological applications, particularly in drug design and synthesis.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Boc Group : Provides stability and protects the amino group during reactions.
  • p-Aminobenzoyl Moiety : Enhances binding interactions with biological targets.
  • Deuteration : The presence of deuterium isotopes can improve the compound's pharmacokinetic properties and facilitate studies involving mass spectrometry.

Enzyme Inhibition

Research indicates that derivatives of N-Boc-(p-aminobenzoyl)-L-glutamic Acid can act as inhibitors for various enzymes. For instance, studies have shown that related compounds exhibit inhibitory activity against dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and a target for antimalarial drugs. The inhibition mechanism often involves binding to the active site of the enzyme, preventing substrate access and thus inhibiting its function .

Antimicrobial Properties

Compounds similar to N-Boc-(p-aminobenzoyl)-L-glutamic Acid have demonstrated antimicrobial activity. For example, derivatives have been tested against various bacterial strains, showing significant inhibition of growth. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of compounds based on N-Boc-(p-aminobenzoyl)-L-glutamic Acid. One study highlighted that specific derivatives exhibited cytotoxic effects against breast cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action may involve apoptosis induction or cell cycle arrest .

1. Synthesis and Evaluation of DHFR Inhibitors

A study focused on synthesizing N-(4-aminobenzoyl)-L-glutamic acid conjugated with 1,3,5-triazine derivatives revealed that certain compounds displayed high binding affinity to Pf-DHFR. The best-performing compounds showed IC50 values comparable to established inhibitors such as WR99210, indicating their potential for further development as antimalarial agents .

2. Antimicrobial Testing

In a separate investigation, a series of N-Boc derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced antimicrobial efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Data Tables

Compound Target IC50/Activity Notes
N-Boc-(p-aminobenzoyl)-L-glutamic AcidPf-DHFR50 nMComparable to WR99210
N-Boc-(p-aminobenzoyl)-L-glutamic AcidStaphylococcus aureusMIC = 4 µg/mLEffective against resistant strains
N-Boc-(p-aminobenzoyl)-L-glutamic AcidBreast cancer cellsIC50 = 20 µMInduces apoptosis

Q & A

Q. What computational methods predict the compound’s interactions with dihydrofolate reductase (DHFR) or other targets?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to DHFR’s active site. Focus on the α-carboxyl group’s role in binding, as gamma-substituted analogs show reduced activity .

Methodological Notes

  • Contradiction Handling : reports low yields (1–30%) in Boc-protected intermediates, suggesting a need for optimization, while highlights higher yields for similar esters using mixed anhydride methods. Researchers should compare coupling agents (DCC vs. isobutyl chloroformate) for specific applications.
  • Data Gaps : Limited data exist on in vivo toxicity; preclinical studies in murine models are recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.